molecular formula C7H8ClF3O2 B3039706 2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester CAS No. 128146-98-5

2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester

Cat. No. B3039706
M. Wt: 216.58 g/mol
InChI Key: VGWGXHZRSLQQGI-UHFFFAOYSA-N
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Patent
US05097050

Procedure details

174 g (1.74 mol) of methyl methacrylate and 1.5 g of hydroquinone are initially introduced into an autoclave, and 200 g (1.74 mol) of trifluorochloroethylene are added at -70° C. 7 bar of nitrogen are injected, and the mixture is then heated to 140° C. The pressure which is established at this temperature is increased to 28 bar by injecting more nitrogen. The mixture is maintained at 140° C. for 17 hours and then allowed to cool, the pressure is released, and the mixture is distilled. In this process, 203 g (54% of theory) of methyl 1-methyl-2-chloro-2,3,3-trifluoro-cyclobutane-1-carboxylate are obtained in form of a liquid of boiling point 57° C. at 17 mbar.
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[F:8][C:9]([F:13])=[C:10]([F:12])[Cl:11]>C1(C=CC(O)=CC=1)O>[CH3:3][C:2]1([C:1]([O:6][CH3:7])=[O:5])[CH2:4][C:9]([F:13])([F:8])[C:10]1([Cl:11])[F:12]

Inputs

Step One
Name
Quantity
174 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
200 g
Type
reactant
Smiles
FC(=C(Cl)F)F
Name
Quantity
1.5 g
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at -70° C
TEMPERATURE
Type
TEMPERATURE
Details
is increased to 28 bar
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at 140° C. for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(C1)(F)F)(F)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 203 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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